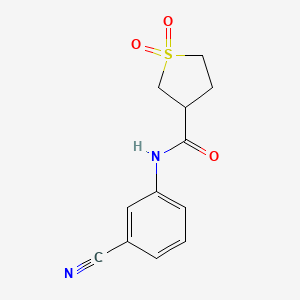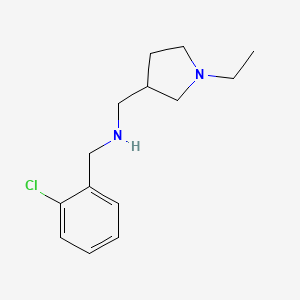![molecular formula C38H37PSi B14914306 Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is a complex organophosphorus compound that features a unique structural arrangement. This compound is characterized by the presence of a phosphane group attached to a binaphthyl system, which is further substituted with a triethylsilyl group. The compound’s molecular formula is C34H35PSi, and it has a molecular weight of 502.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative that has been functionalized with a triethylsilyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as halides or alkoxides can be used under basic conditions to facilitate the substitution of the triethylsilyl group.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Scientific Research Applications
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound can be used in the study of biological systems where phosphane ligands play a role.
Mechanism of Action
The mechanism by which Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects is largely dependent on its role as a ligand. The phosphane group can coordinate with metal centers, facilitating various catalytic processes. The binaphthyl system provides steric bulk, which can influence the selectivity and reactivity of the metal complexes formed .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(trimethylsilyl)phosphine
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide
Uniqueness
Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of the binaphthyl system, which imparts additional steric and electronic properties compared to simpler phosphane compounds. This structural feature can enhance its performance as a ligand in catalytic applications, offering improved selectivity and reactivity .
Properties
Molecular Formula |
C38H37PSi |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
diphenyl-[1-(2-triethylsilylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C38H37PSi/c1-4-40(5-2,6-3)36-28-26-30-18-14-16-24-34(30)38(36)37-33-23-15-13-17-29(33)25-27-35(37)39(31-19-9-7-10-20-31)32-21-11-8-12-22-32/h7-28H,4-6H2,1-3H3 |
InChI Key |
DXIFASCYMASVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)



![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]hept-5-yl)ethanol](/img/structure/B14914271.png)

![(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B14914291.png)



